molecular formula C12H12N2O2 B8589214 6-((4-Oxocyclohexyl)oxy)nicotinonitrile

6-((4-Oxocyclohexyl)oxy)nicotinonitrile

Cat. No. B8589214
M. Wt: 216.24 g/mol
InChI Key: ZYDNCRKSUYJWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07196100B2

Procedure details

Combine hydrochloric acid (1.0M aq., 20 mL) with a solution of 6-(3,3-dimethyl-1,5-dioxa-spiro[5.5]undec-9-yloxy)-nicotinonitrile (2000 mg, 6.61 mmol) in acetone (25 mL). Stir at room temperature for 2 h then at 40–50° C. for 1 h. Concentrate the reaction mixture. Partition the residue between EtOAc/hex (25 mL) and K2CO3 (aq. sat. 20 mL). Wash the organic layer with water, brine, and dry it over sodium sulfate, filter and concentrate. Triturate the residue with EtOAc/hexanes (1/4) to provide a white solid which is further purified by flash chromatography (EtOAc/Hexanes 1/4) to give 1010 mg (71% yield) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
6-(3,3-dimethyl-1,5-dioxa-spiro[5.5]undec-9-yloxy)-nicotinonitrile
Quantity
2000 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CC1(C)CO[C:6]2([CH2:13][CH2:12][CH:11]([O:14][C:15]3[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][N:16]=3)[CH2:10][CH2:9]2)[O:5]C1>CC(C)=O>[O:5]=[C:6]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:22]=[CH:21][C:18]([C:19]#[N:20])=[CH:17][N:16]=2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Two
Name
6-(3,3-dimethyl-1,5-dioxa-spiro[5.5]undec-9-yloxy)-nicotinonitrile
Quantity
2000 mg
Type
reactant
Smiles
CC1(COC2(OC1)CCC(CC2)OC2=NC=C(C#N)C=C2)C
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40–50° C. for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture
CUSTOM
Type
CUSTOM
Details
Partition the residue between EtOAc/hex (25 mL) and K2CO3 (aq. sat. 20 mL)
WASH
Type
WASH
Details
Wash the organic layer with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Triturate the residue with EtOAc/hexanes (1/4)
CUSTOM
Type
CUSTOM
Details
to provide a white solid which
CUSTOM
Type
CUSTOM
Details
is further purified by flash chromatography (EtOAc/Hexanes 1/4)
CUSTOM
Type
CUSTOM
Details
to give 1010 mg (71% yield) as a white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1CCC(CC1)OC1=NC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.